molecular formula C19H26N2O2 B158038 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane CAS No. 1742-26-3

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Cat. No. B158038
CAS RN: 1742-26-3
M. Wt: 314.4 g/mol
InChI Key: MSWMQKFIRYVCLY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane (MDA19) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MDA19 belongs to the class of compounds known as synthetic cannabinoids, which have shown promising results in treating various disorders, including pain, inflammation, and neurological disorders.

Mechanism Of Action

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane acts on the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 by 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane leads to the inhibition of pro-inflammatory cytokines and the reduction of pain and inflammation. 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have a range of biochemical and physiological effects. In preclinical studies, 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce pain and inflammation, improve cognitive function, and have neuroprotective effects in animal models of neurodegenerative diseases. 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to improve cognitive function, and its neuroprotective effects. However, there are also limitations to using 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in lab experiments, including the complex synthesis method, the potential for off-target effects, and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of research is the development of more potent and selective CB2 agonists for the treatment of various diseases. Another area of research is the investigation of the potential of 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to determine the safety and efficacy of 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in clinical trials, which will be critical for its potential use as a therapeutic agent in humans.
Conclusion
In conclusion, 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane acts on the CB2 receptor, leading to its potent anti-inflammatory and analgesic effects, as well as its ability to improve cognitive function and have neuroprotective effects. Although there are limitations to using 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in lab experiments, there are several future directions for research on this compound that could lead to its use as a therapeutic agent in humans.

Synthesis Methods

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is synthesized through a multi-step process that involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-ol with 3-(o-methoxyphenyl)prop-2-enal in the presence of propionic anhydride. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. The synthesis of 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is a complex process that requires expertise in organic chemistry and the use of specialized equipment.

Scientific Research Applications

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. In preclinical studies, 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have potent anti-inflammatory and analgesic effects. 3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

1742-26-3

Product Name

3-(3-(o-Methoxyphenyl)allyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+

InChI Key

MSWMQKFIRYVCLY-SOFGYWHQSA-N

Isomeric SMILES

CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC

SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC

synonyms

3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane

Origin of Product

United States

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